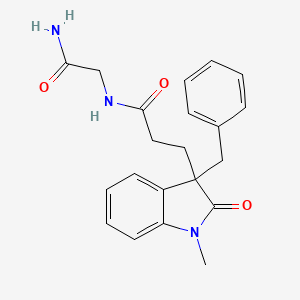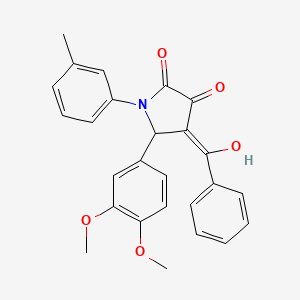
2,4,6-trimethyl-N-(1-methyl-4-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-N-(1-methyl-4-piperidinyl)benzamide is a compound that belongs to the class of piperidine derivatives. These compounds have been extensively studied for their pharmacological properties, including potential applications in treating various conditions, though this specific compound's applications were not directly found in the search results.
Synthesis Analysis
Synthesis of related piperidine derivatives involves complex organic reactions. For instance, Sugimoto et al. (1990) reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, indicating the use of benzyl and benzoylamino groups in the process (Sugimoto et al., 1990). Gawell (2003) described a synthesis method involving an aryllithium reaction with 14CO2 (Gawell, 2003).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including this compound, is characterized by the presence of a piperidine ring, which is crucial for their biological activity. Shim et al. (2002) analyzed the molecular interaction of a related compound, highlighting the importance of the piperidine ring in binding interactions (Shim et al., 2002).
Chemical Reactions and Properties
The chemical properties of such compounds are often influenced by substitutions on the piperidine ring and the benzamide moiety. These modifications can significantly alter the chemical reactivity and interaction with biological targets. The work by Hussain et al. (2016) on similar compounds provides insights into how structural modifications can influence chemical properties and reactivity (Hussain et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of piperidine derivatives can vary widely depending on the specific substituents and overall molecular structure. Tsuji et al. (1999) synthesized diastereomers of a related compound, highlighting how different conformations can affect the physical properties (Tsuji et al., 1999).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with biological molecules are key aspects of piperidine derivatives. These properties are influenced by the functional groups attached to the core piperidine structure. For example, Sugimoto et al. (1992) explored the structure-activity relationships of related compounds, indicating how different substitutions can affect chemical properties (Sugimoto et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study on the synthesis and anti-acetylcholinesterase activity of piperidine derivatives highlighted the role of bulky moieties and specific group substitutions in enhancing activity against acetylcholinesterase, making them potential antidementia agents (Sugimoto et al., 1990).
- Another research explored the synthesis, characterization, and bioactivity of novel benzamides and their copper and cobalt complexes, demonstrating significant in vitro antibacterial activity against various bacterial strains (Khatiwora et al., 2013).
Pharmacological Profiles
- The design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists were discussed in a study that identified compounds with favorable pharmacological profiles for gastrointestinal motility, highlighting the potential for developing new prokinetic agents (Sonda et al., 2003).
Material Science and Chemistry
- Research on the physiochemical properties of thin film composite polyamide RO and NF membranes demonstrated how polyamide chemistry and surface coating layers influence membrane roughness, hydrophilicity, surface charge, permeability, and rejection, offering insights for membrane synthesis and modification (Tang et al., 2009).
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-11-9-12(2)15(13(3)10-11)16(19)17-14-5-7-18(4)8-6-14/h9-10,14H,5-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDQJVDXKHJZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)
![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)
![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)


![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)